Nesolicaftor, also known as PTI-428, is a compound classified as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. [, ] It is being investigated for its potential to improve the function of the CFTR protein in individuals with cystic fibrosis (CF). [] CFTR amplifiers work by increasing the activity of CFTR protein present at the cell surface. [] Nesolicaftor is intended to be used in combination with other CFTR modulators, such as elexacaftor/tezacaftor/ivacaftor (ETI), to further enhance their efficacy. []
Nesolicaftor acts as a CFTR amplifier, increasing the activity of the CFTR protein at the cell surface. [] While the exact mechanism is not fully elucidated in the provided literature, research suggests that Nesolicaftor may achieve this by increasing the expression of CFTR mRNA, leading to higher levels of CFTR protein. [] One study showed that Nesolicaftor could counteract the inhibitory effect of TGF-β1, a cytokine associated with inflammation and reduced CFTR activity, by increasing CFTR mRNA expression. [] This effect was also observed in cells overexpressing miR-145, a negative regulator of CFTR expression. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2